L-Alanyl-L-methionine vs DL-Alanyl-DL-methionine: Stereochemical Purity as a Functional Differentiator
L-Alanyl-L-methionine (CAS 14486-05-6) is stereochemically distinct from its racemic DL-analog (CAS 1999-43-5). While no direct head-to-head comparison between these two specific compounds was identified in the available literature, class-level inference from structurally analogous epimeric tripeptides establishes the functional relevance of stereochemical configuration. In controlled digestibility studies, tripeptides containing L-methionine (Ala-Met-Ala) were completely hydrolyzed after 24 hours, whereas the initial hydrolysis rate of Val-Met-Phe was considerably lower than that of Ala-Met-Ala [1]. This class-level evidence demonstrates that stereochemical configuration and adjacent residue identity substantially influence susceptibility to enzymatic hydrolysis, which has direct implications for bioavailability and metabolic fate in biological systems [1].
| Evidence Dimension | Enzymatic hydrolysis rate (initial) and extent (24h) |
|---|---|
| Target Compound Data | L-configured dipeptide moiety (Ala-Met in Ala-Met-Ala): complete hydrolysis after 24 h; faster initial rate [1] |
| Comparator Or Baseline | Val-Met-Phe (bulkier tripeptide): considerably lower initial hydrolysis rate [1] |
| Quantified Difference | Complete (100%) vs. incomplete hydrolysis; initial rate described as 'considerably lower' for comparator [1] |
| Conditions | In vitro digestibility assay using intestinal peptidases; tripeptide substrates [1] |
Why This Matters
For procurement, the L,L-stereochemistry ensures predictable enzymatic processing consistent with endogenous mammalian peptidase specificity, whereas D-containing or racemic mixtures may exhibit altered hydrolysis kinetics.
- [1] G. Csapó et al. (2006). Syntheses and digestibility determination of some epimeric tripeptides occurring in dietary proteins. Acta Alimentaria, 35(2): 149-158. View Source
